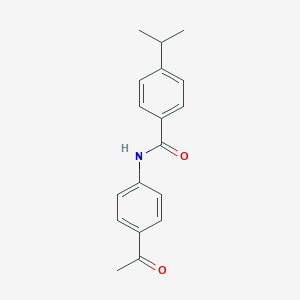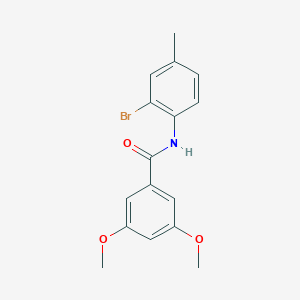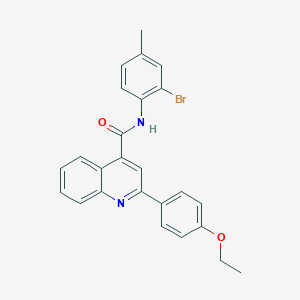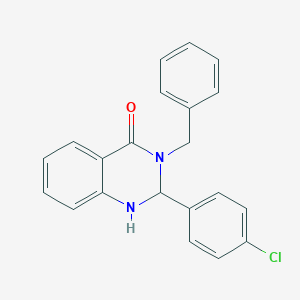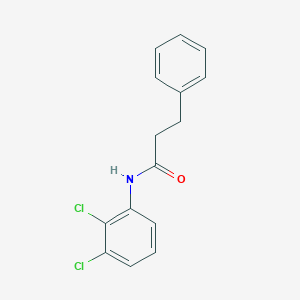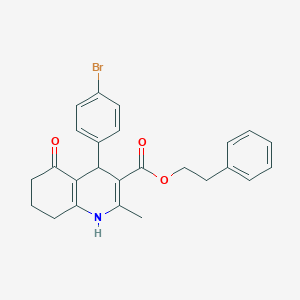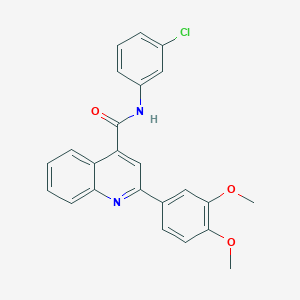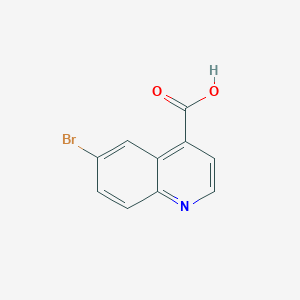
4-ethoxy-N-(2-iodophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(2-iodophenyl)benzamide, also known as EIPA, is a chemical compound that has gained significant attention in scientific research. EIPA is an inhibitor of the Na+/H+ exchanger (NHE) and has been found to have potential applications in various fields of study.
Wirkmechanismus
4-ethoxy-N-(2-iodophenyl)benzamide inhibits the NHE by binding to its regulatory subunit. This results in the inhibition of the exchange of Na+ and H+, leading to a decrease in intracellular pH and an increase in cell volume. 4-ethoxy-N-(2-iodophenyl)benzamide has also been found to inhibit the activity of the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemische Und Physiologische Effekte
4-ethoxy-N-(2-iodophenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and reducing the expression of anti-apoptotic proteins. 4-ethoxy-N-(2-iodophenyl)benzamide has also been found to reduce the migration and invasion of cancer cells by inhibiting the activity of MMP-2 and MMP-9. In addition, 4-ethoxy-N-(2-iodophenyl)benzamide has been found to reduce the hypertrophy of cardiac myocytes and improve cardiac function in animal models of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
4-ethoxy-N-(2-iodophenyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of the NHE and has been extensively studied in various cell types and animal models. It is also commercially available and can be easily synthesized in the lab. However, 4-ethoxy-N-(2-iodophenyl)benzamide has some limitations for lab experiments. It has been found to have off-target effects on other ion channels and transporters, which may complicate the interpretation of results. In addition, the optimal concentration and duration of 4-ethoxy-N-(2-iodophenyl)benzamide treatment may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 4-ethoxy-N-(2-iodophenyl)benzamide. One area of interest is the development of more potent and selective NHE inhibitors with fewer off-target effects. Another area of interest is the investigation of the role of 4-ethoxy-N-(2-iodophenyl)benzamide in other diseases, such as diabetes and neurodegenerative disorders. Additionally, the combination of 4-ethoxy-N-(2-iodophenyl)benzamide with other drugs or therapies may have synergistic effects and improve treatment outcomes.
Synthesemethoden
4-ethoxy-N-(2-iodophenyl)benzamide can be synthesized using a two-step process. The first step involves the reaction of 2-iodoaniline with ethyl 4-chlorobenzoate to form ethyl 4-(2-iodophenyl)benzoate. In the second step, the ethyl 4-(2-iodophenyl)benzoate is reacted with ammonia to form 4-ethoxy-N-(2-iodophenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-(2-iodophenyl)benzamide has been found to have various applications in scientific research. It has been used as an inhibitor of the NHE, which is involved in regulating intracellular pH and cell volume. 4-ethoxy-N-(2-iodophenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. It has also been found to have potential applications in the treatment of cardiovascular diseases, such as hypertension and heart failure.
Eigenschaften
CAS-Nummer |
333348-82-6 |
|---|---|
Produktname |
4-ethoxy-N-(2-iodophenyl)benzamide |
Molekularformel |
C15H14INO2 |
Molekulargewicht |
367.18 g/mol |
IUPAC-Name |
4-ethoxy-N-(2-iodophenyl)benzamide |
InChI |
InChI=1S/C15H14INO2/c1-2-19-12-9-7-11(8-10-12)15(18)17-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H,17,18) |
InChI-Schlüssel |
GIGNNUJROGAGEF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



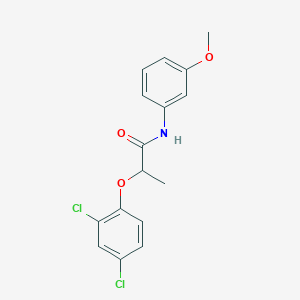
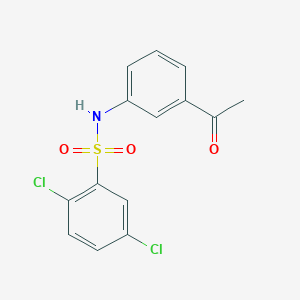
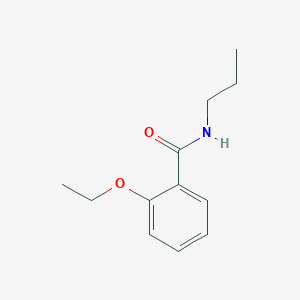
![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)
